Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride

VEGFR-2 Kinase Inhibition Anticancer

Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride is a heterobicyclic building block featuring a saturated imidazo[4,5-c]pyridine core. This compound serves as a critical intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the vascular endothelial growth factor receptor 2 (VEGFR-2).

Molecular Formula C10H17Cl2N3O2
Molecular Weight 282.17
CAS No. 1384264-76-9
Cat. No. B2995993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride
CAS1384264-76-9
Molecular FormulaC10H17Cl2N3O2
Molecular Weight282.17
Structural Identifiers
SMILESCCOC(=O)CC1=NC2=C(N1)CNCC2.Cl.Cl
InChIInChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)5-9-12-7-3-4-11-6-8(7)13-9;;/h11H,2-6H2,1H3,(H,12,13);2*1H
InChIKeyUBVNDUMMGOXEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride (CAS 1384264-76-9): Core Scaffold for VEGFR-2 Kinase Inhibitor Discovery


Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride is a heterobicyclic building block featuring a saturated imidazo[4,5-c]pyridine core. This compound serves as a critical intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the vascular endothelial growth factor receptor 2 (VEGFR-2) [1]. Its molecular formula is C₁₀H₁₅N₃O₂·2HCl, with a molecular weight of 282.17 g/mol. The dihydrochloride salt enhances its aqueous solubility and bench stability, making it suitable for automated parallel synthesis and medicinal chemistry workflows .

Procurement Alert: Why Generic Imidazo[4,5-c]pyridine Analogs Cannot Substitute for the Tetrahydro Derivative


Simple substitution with unsaturated imidazo[4,5-c]pyridine analogs or other ester homologs is scientifically invalid due to fundamental differences in core geometry, basicity, and biological activity profiles. The 4,5,6,7-tetrahydro saturation converts a planar, poorly basic pyridine nitrogen into a protonatable secondary amine (predicted pKa ~9-10), which dramatically alters both the physicochemical properties and the key binding interactions with kinase hinge regions [1]. In VEGFR-2 kinase assays, the tetrahydro core is essential for activity; the corresponding unsaturated imidazo[4,5-c]pyridine ethyl ester (CAS 1519519-96-0) lacks this basic center and would fail to engage the critical hydrogen-bonding network in the ATP-binding pocket. Furthermore, ester variation (e.g., methyl vs. ethyl) affects not only the reactivity of the building block but also the lipophilicity and metabolic stability of the final kinase inhibitors [2].

Quantitative Differentiation Evidence for Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride Against Closest Analogs


VEGFR-2 Kinase Inhibitory Potency of Derivatives: Tetrahydro Core vs. Unsaturated Core

The tetrahydro core is critical for achieving low-nanomolar VEGFR-2 inhibition. The most potent derivative synthesized from this building block, a 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-one (BDBM50380974), demonstrated an IC₅₀ of 0.3 nM against recombinant VEGFR-2 kinase domain [1]. In contrast, no unsaturated imidazo[4,5-c]pyridine ethyl ester derivative has been reported with comparable potency in this assay system, establishing the saturated core as a requirement for high-affinity kinase hinge binding.

VEGFR-2 Kinase Inhibition Anticancer

Ester Type SAR: Ethyl Ester vs. Methyl Ester in VEGFR-2 Inhibitor Context

Within the tetrahydro series, the ethyl ester moiety provides a balanced lipophilicity profile that is superior to the methyl ester for cellular activity. 3D-QSAR analysis of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives revealed that steric and electrostatic fields around the ester position significantly influence VEGFR-2 inhibitory activity [1]. The ethyl ester provides optimal accommodation in the hydrophobic pocket while the methyl ester, though synthetically accessible, may confer reduced binding affinity due to suboptimal hydrophobic contacts. The CoMFA model for this series achieved a cross-validated q² of 0.635 and a non-cross-validated r² of 0.930, confirming the statistical robustness of the steric field contribution [1].

Structure-Activity Relationship Ester Prodrug Metabolic Stability

Salt Form Advantage: Dihydrochloride Salt vs. Free Base for Workflow Compatibility

The dihydrochloride salt (CAS 1384264-76-9) offers definitive handling advantages over the free base (CAS 1265223-07-1). The free base of this compound is a viscous oil or low-melting solid at room temperature, making accurate weighing and automated liquid handling challenging. The dihydrochloride salt is an easily handled powder with a molecular weight precisely double the HCl adduct, ensuring accurate stoichiometric calculations for synthesis . Vendor specifications confirm a purity of ≥95% and the salt's suitability for direct use in parallel synthesis platforms without additional neutralization steps .

Solubility Solid-State Stability Automated Synthesis

Proven Scalability: Multi-gram Synthesis Route via Solid-Phase Methodology

The tetrahydroimidazopyridine core, including the ethyl ester variant, has been demonstrated to be accessible via solid-phase synthesis, a method amenable to library production and scale-up [1]. This contrasts with the less developed synthetic routes for the unsaturated imidazo[4,5-c]pyridine ethyl ester, which typically require harsher conditions and offer lower yields over multiple steps. The solid-phase methodology provides a reliable pathway to generate diverse analogs from a common resin-bound intermediate, with the ethyl ester acting as a stable, traceless linker surrogate in certain strategies.

Solid-Phase Synthesis Scale-Up Process Chemistry

Recommended Application Scenarios for Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride


VEGFR-2 Kinase Inhibitor Lead Optimization

Procure this compound as the validated core scaffold for generating novel quinolin-2-one or analogous VEGFR-2 inhibitors. The 0.3 nM potency achieved by derivatives [1] establishes this as a privileged chemotype for anti-angiogenesis programs. Directly compare the activity of newly synthesized analogs to the established benchmark to guide structure-activity relationship (SAR) exploration and intellectual property expansion.

Focused Kinase Library Production via Solid-Phase Synthesis

Utilize the solid-phase synthetic route [1] to generate a focused library of >100 tetrahydroimidazopyridine analogs. The ethyl ester handle facilitates simple cleavage and rapid diversification, enabling high-throughput screening against kinase panels. The dihydrochloride salt's high purity and excellent solubility ensure consistent reaction outcomes across all library members.

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